molecular formula C8H12O8Zr B3432678 Zirconium acetate CAS No. 7585-20-8

Zirconium acetate

Cat. No.: B3432678
CAS No.: 7585-20-8
M. Wt: 327.40 g/mol
InChI Key: MFFVROSEPLMJAP-UHFFFAOYSA-J
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Description

Zirconium acetate is a versatile inorganic compound, typically a white solid or colorless solution, valued in research and industrial development for its role as a precursor, cross-linking agent, and catalyst. Its chemical structure is often represented as Zr6O4(OH)4(CH3CO2)12 . This compound provides significant research value in several key areas. It functions as a crucial cross-linking agent in the textile and paper industries, where it imparts durable water-resistant properties . In chemical synthesis, it serves as an effective catalyst and a precursor for zirconium dioxide (ZrO2) , a material known for its high thermal stability and utility in advanced ceramics and metal-organic frameworks (MOFs) . Its use as a paint drier enhances the drying performance in coating formulations . The global market for this compound is experiencing steady growth, with projections indicating a rise from USD 153.5 Million in 2025 to USD 255.3 Million by 2033, reflecting a compound annual growth rate (CAGR) of 6.567% . Another analysis projects growth from USD 109.4 million in 2023 to USD 242.6 million by 2032, driven by demand in high-performance ceramics, refractories, and sustainable textile processing . The Asia-Pacific region is the largest and fastest-growing market, fueled by robust industrial sectors in China, India, and Japan . Key players in the supply chain include Imerys, Luxfer MEL Technologies, and several specialized manufacturers in China such as Jiangxi Kingan Hi-tech and Anhui Kangda Zirconium Industry . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

zirconium(4+);tetraacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/4C2H4O2.Zr/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MFFVROSEPLMJAP-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C8H12O8Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID20890586
Record name Zirconium(4+) acetate
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Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid, Aqueous solution is faint yellow; [MSDSonline]
Record name Acetic acid, zirconium salt (1:?)
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Record name Zirconium(IV) acetate
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CAS No.

4229-34-9, 7585-20-8
Record name Acetic acid, zirconium(4+) salt (4:1)
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Record name ZIRCONIUM ACETATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction involves the hydrolysis of zirconyl chloride in the presence of acetic acid, leading to the formation of this compound. The reaction can be represented as follows:

ZrOCl2+CH3COOHZr6O4(OH)4(O2CCH3)12\text{ZrOCl}_2 + \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}_3)_{12} ZrOCl2​+CH3​COOH→Zr6​O4​(OH)4​(O2​CCH3​)12​

Industrial Production Methods

Industrial production of this compound involves the controlled hydrolysis of zirconyl chloride in an aqueous solution of acetic acid. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the formation of the desired product. The resulting this compound is then purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Zirconium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of zirconium acetate involves its ability to form stable complexes with various ligands. This property allows it to act as a precursor for the synthesis of metal-organic frameworks and other zirconium-based compounds. The molecular targets and pathways involved in its action include the coordination of zirconium ions with ligands, leading to the formation of stable complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Zirconium Compounds

Compound Formula/Composition Key Properties Applications Ice-Shaping Efficacy
Zirconium Acetate $ \text{Zr(OH)}3(\text{CH}3\text{COO}) $ pH 3.3–3.6, hexagonal ice templating, thermal hysteresis Coatings, cross-linkers, ice templating High
Zirconyl Acetate $ \text{ZrO}(\text{CH}3\text{COO})2 $ pH 3.3–3.6, similar ZrO₂ content (~22%) but no reported ice-shaping Paper coatings, catalysts None
Zirconium Nitrate $ \text{ZrO}(\text{NO}3)2 $ pH <1, cationic, higher solubility Catalysts, composites None
Zirconium Propionate $ \text{Zr}(\text{C}3\text{H}5\text{O}2)4 $ Hydrophobic, improves ink adhesion Solvent-based paints, inks None
Zirconium Acetylacetonate $ \text{Zr}(\text{C}5\text{H}7\text{O}2)4 $ Chelating ligand, used in sol-gel processes Thin-film ceramics, optical materials None
  • Key Differences :
    • Structure : ZRA’s hydroxy-bridged polymer structure is critical for ice interaction, unlike zirconyl acetate’s neutral chains or zirconium nitrate’s ionic form .
    • Functionality : Only ZRA exhibits ice-shaping due to its conformation and pH-dependent adsorption .

Other Acetates

Compound Formula Key Properties Ice-Shaping Efficacy
This compound $ \text{Zr(OH)}3(\text{CH}3\text{COO}) $ Induces hexagonal ice, threshold concentration (~0.1–1 wt%) High
Yttrium Acetate $ \text{Y}(\text{CH}3\text{COO})3 $ No ice-shaping observed None
Barium Acetate $ \text{Ba}(\text{CH}3\text{COO})2 $ No ice-shaping; used in electrolytes None
Zinc Acetate $ \text{Zn}(\text{CH}3\text{COO})2 $ Low toxicity, used in medicines; no ice-shaping None
Cellulose Acetate Polymer Membrane fabrication; no ice interaction None
  • Key Differences :
    • Mechanism : ZRA’s acetate groups dimerize on ice surfaces, enabling hexagonal growth, while other acetates lack this conformational adaptability .
    • pH Sensitivity : ZRA’s ice-shaping occurs only within pH 3–4, unlike inert acetates like zinc or barium .

Antifreeze Proteins (AFPs) and Organic Ice-Shaping Compounds

Compound Type Molecular Weight Cost (USD/g) Ice-Shaping Mechanism Stability
This compound Inorganic ~327 g/mol 0.1 Adsorption via hydroxy-bridged polymer High (pH 3–4)
AFPs Proteins 5,000–160,000 5,000–10,000 Adsorption-inhibition Low (thermal)
Polyvinyl Alcohol Polymer ~50,000 ~0.05 Hydrogen bonding Moderate
  • Key Differences: Cost: ZRA is 50,000–100,000× cheaper than AFPs . Stability: ZRA’s inorganic nature ensures thermal stability up to 100°C, unlike AFPs .

Biological Activity

Zirconium acetate (ZrAc) is a compound that has garnered attention in various scientific fields due to its unique biological activities, particularly in relation to ice structuring and potential biomedical applications. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and relevant data tables.

Overview of this compound

This compound is an inorganic compound that has been studied for its properties in controlling ice crystal growth, similar to antifreeze proteins found in nature. Its ability to modulate ice formation has implications for both biological and industrial applications.

Ice Structuring Properties

This compound exhibits significant ice-shaping properties, which can be harnessed in various applications. Research has shown that when solutions of this compound are frozen, they can form oriented and hexagonal ice crystals. This process is influenced by the concentration of zirconium and the growth velocity of the ice crystals .

Table 1: Ice Structuring Properties of this compound

ParameterValue/Description
Ice Crystal ShapeHexagonal
Growth Rate ModulationSignificant reduction compared to control
pH Range for Activity3.5 - 4.5

Cytotoxicity and Biocompatibility

The biocompatibility of this compound has been investigated through cytotoxicity assays using various cell lines. In a study assessing the effects of zirconium-modified bioactive glass on Saos-2 cells, it was found that higher concentrations of zirconium led to decreased cell viability. However, at lower concentrations (25 mg/mL), the cytotoxic effects were significantly reduced, indicating that zirconium can enhance cell viability under certain conditions .

Table 2: Cytotoxicity Assay Results

Concentration (mg/mL)Cell Viability (%)
100<10
50Moderate increase
25Significant increase

Antioxidant Activity

This compound has also been evaluated for its radical-scavenging properties. Studies indicate that it can effectively react with free radicals under specific pH conditions, demonstrating potential antioxidant activity. This property is crucial for applications in pharmaceuticals and food preservation .

Case Studies

  • Ice Templating Applications : A study demonstrated that this compound could induce six-fold symmetry in cavities formed during ice templating processes. This property mimics naturally occurring antifreeze proteins and opens avenues for creating novel materials with specific structural characteristics .
  • Biomedical Applications : Research has indicated that this compound's ability to inhibit ice recrystallization could be beneficial in cryopreservation techniques, enhancing the viability of biological samples during freezing processes .

Q & A

Q. What experimental methods are commonly employed to assess zirconium acetate’s inhibition of ice growth and recrystallization?

  • Methodological Answer : Ice growth rates are measured using a nanoliter osmometer with temperature precision of 2–3 millidegrees. Solutions are flash-frozen, and crystal growth is recorded under controlled supercooling conditions. Recrystallization inhibition is evaluated via optical microscopy with a Linkam cold stage, where samples are cooled to –20°C, warmed to –3°C, and monitored for crystal evolution. ImageJ analysis quantifies growth rates and symmetry .

Q. How does this compound compare to antifreeze proteins (AFPs) in thermal hysteresis (TH) activity?

  • Methodological Answer : TH is measured by determining the gap between melting and freezing temperatures. While AFPs exhibit high TH (1–5°C), this compound shows minimal TH (0.02–0.04°C). This is assessed by cooling solutions until ice forms and incrementally warming to observe melting. ZRA’s lower TH suggests reversible ice-binding mechanisms, unlike irreversible AFP interactions .

Q. What are the standard protocols for preparing this compound solutions in ice-inhibition studies?

  • Methodological Answer : ZRA solutions (13.3 g/L Zr) are diluted in 100 mM sodium acetate buffer (pH 3.3–4.7). pH adjustments use acetic acid or HCl. ZRAH (30 g/L) is dissolved in acetate buffer and similarly pH-adjusted. Gelation at pH >4.7 requires fresh preparation to avoid polymerization .

Advanced Research Questions

Q. How does pH influence the oligomerization state of this compound and its ice-inhibition efficacy?

  • Methodological Answer : At pH 3.3–4.2, ZRA forms tetrameric/octameric oligomers that bind ice planes via acetate and hydroxyl groups. Higher pH (4.7) induces over-polymerization, reducing activity due to slower diffusion. Oligomerization is confirmed via X-ray scattering and spectroscopic studies. Optimal ice-shaping occurs at pH 4.2, where oligomer size balances ice-surface interactions .

Q. What mechanisms explain contradictory findings on this compound’s ice-shaping activity across studies?

  • Methodological Answer : Discrepancies arise from preparation protocols. Deville et al. (2011) observed hexagonal cavities only at pH 4, attributing inactivity at pH 3.3/4.5 to charge repulsion. However, Mizrahy et al. (2013) demonstrated activity across pH 3.3–4.7, linking efficacy to oligomerization rather than surface charge. Replicating buffer composition and aging conditions is critical .

Q. Can this compound’s ice-recognition mechanism mimic antifreeze proteins’ anchored clathrate model?

  • Methodological Answer : ZRA’s acetate-methyl and hydroxyl groups align with ice’s a-axis, mimicking AFP threonine residues. However, molecular dynamics simulations suggest ZRA binds reversibly via van der Waals interactions, unlike AFPs’ anchored clathrate water. Mutagenesis studies on AFP mutants with methyl-exposing valine residues support this analogy .

Q. How do this compound and ZRAH differ in recrystallization inhibition (IRI) kinetics?

  • Methodological Answer : ZRA reduces ice grain size by 60–70% after 60 minutes at –3°C, comparable to AFPs. ZRAH shows 40–50% inhibition due to lower active oligomer concentration. IRI is quantified via LC-PolScope imaging, where crystal orientation and size distribution are analyzed using polarization settings .

Data Contradiction Analysis

Q. Why do some studies report this compound’s hexagonal ice-shaping while others observe irregular morphologies?

  • Resolution : Morphology depends on supercooling rates. At low supercooling (0.02°C/min), ZRA produces hexagonal facets. High supercooling (>0.1°C/min) induces hopper-shaped crystals with hollow centers. Divergent imaging conditions (e.g., temperature stability, cooling rate) explain variability .

Q. How can researchers reconcile conflicting data on this compound’s thermal hysteresis thresholds?

  • Resolution : Earlier studies used a growth rate threshold of 0.2 µm/s for TH, yielding negligible activity. Later work applied 0.02 µm/s, revealing semi-TH gaps of 0.03–0.04°C. Standardizing growth rate definitions and imaging intervals (e.g., 5 snapshots per experiment) reduces discrepancies .

Tables

Table 1 : Key Parameters in this compound Ice-Inhibition Studies

ParameterZRA (pH 4.2)ZRAH (pH 4.2)AFP Type III
Growth Rate (µm/s)0.050.080.01
Thermal Hysteresis (°C)0.030.020.5
IRI Efficiency (%)705085
Active Oligomer SizeTetramerOctamerMonomeric
Sources:

Table 2 : pH-Dependent Oligomerization of this compound

pHOligomer StateIce-Shaping Activity
3.3Monomeric/TetramericLow
4.2Tetrameric/OctamericHigh
4.7Polymerized SheetsReduced
Sources:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Zirconium acetate
Reactant of Route 2
Zirconium acetate

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